4-Methylpyridine-2-boronic acid
Overview
Description
4-Methylpyridine-2-boronic acid is a boronic acid derivative of pyridine, which is a heterocyclic aromatic compound. Boronic acids are known for their versatility in organic synthesis and materials science due to their ability to form reversible covalent bonds with various substrates, particularly diols. While the provided papers do not directly discuss 4-Methylpyridine-2-boronic acid, they do provide insights into the chemistry of related boronic acid compounds and their applications in catalysis, materials science, and synthesis of complex molecules.
Synthesis Analysis
The synthesis of halopyridinylboronic acids and esters, which are structurally related to 4-Methylpyridine-2-boronic acid, has been described using regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate . These methods provide a single regioisomeric product and are applicable to the synthesis of various pyridine libraries. Such synthetic strategies could potentially be adapted for the synthesis of 4-Methylpyridine-2-boronic acid by starting from the appropriate methyl-substituted halopyridine.
Molecular Structure Analysis
Boronic acids can participate in the formation of complex molecular architectures through reversible condensation reactions . The molecular structure of boronic acid derivatives, including those similar to 4-Methylpyridine-2-boronic acid, is crucial in the self-assembly of these compounds into larger nanostructures and polymeric materials. The presence of substituents on the pyridine ring, such as a methyl group, can influence the molecular conformation and the resulting supramolecular interactions.
Chemical Reactions Analysis
Boronic acids are known to catalyze various chemical reactions. For instance, boric acid and N-alkyl-4-boronopyridinium halides have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids . Similarly, boronic acids with ortho-substituents have been shown to catalyze dehydrative condensation reactions between carboxylic acids and amines . These findings suggest that 4-Methylpyridine-2-boronic acid could also act as a catalyst in similar chemical transformations due to the presence of the boronic acid moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure and the nature of their substituents. For example, fluorinated boronic esters exhibit unique properties that enable them to form inclusion complexes with aromatic guests, which can be applied in the separation of isomers . Additionally, fluorinated boronic acid-appended bipyridinium salts have been used for diol recognition via (19)F NMR spectroscopy . These examples highlight the potential applications of boronic acid derivatives in sensing and separation technologies, which could extend to 4-Methylpyridine-2-boronic acid depending on its specific physical and chemical properties.
Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : Pinacol boronic esters, including 4-Methylpyridine-2-boronic acid, are valuable building blocks in organic synthesis. They are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Method of Application : The process involves a radical approach to catalyze the protodeboronation .
- Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : Boronic acids, including 4-Methylpyridine-2-boronic acid, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method of Application : The process involves the use of a palladium catalyst and an organoboron reagent .
- Results : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
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Preparation of Dihydro-phenylquinazlinone Derivatives
- Field : Medicinal Chemistry
- Application Summary : 4-Methylpyridine-2-boronic acid is used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives . These derivatives are potential inhibitors of encephalitic alphaviruses, which could be useful in the treatment of viral infections .
- Method of Application : The specific experimental procedures would be detailed in the primary literature .
- Results : The outcomes of this application would depend on the specific experimental conditions and the particular derivative being synthesized .
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Laboratory Chemicals
- Field : Analytical Chemistry
- Application Summary : 4-Methylpyridine-2-boronic acid can be used as a laboratory chemical in various experimental procedures .
- Method of Application : The specific use would depend on the particular experiment or procedure .
- Results : The outcomes would vary based on the specific experiment or procedure .
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Proteomics Research
- Field : Biochemistry
- Application Summary : 4-Methylpyridine-2-boronic acid can be used as a specialty product for proteomics research .
- Method of Application : The specific use would depend on the particular experiment or procedure .
- Results : The outcomes would vary based on the specific experiment or procedure .
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Food, Drug, Pesticide or Biocidal Product Use
- Field : Food and Drug Analysis
- Application Summary : 4-Methylpyridine-2-boronic acid can be used in the analysis of food, drug, pesticide or biocidal products .
- Method of Application : The specific use would depend on the particular experiment or procedure .
- Results : The outcomes would vary based on the specific experiment or procedure .
Safety And Hazards
Future Directions
Boronic acids, including 4-Methylpyridine-2-boronic acid, are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Future research may focus on developing new synthesis methods, exploring new reactions, and improving the understanding of their mechanisms of action.
properties
IUPAC Name |
(4-methylpyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJYCBMVWNLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376413 | |
Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-2-boronic acid | |
CAS RN |
372963-48-9 | |
Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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